3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane
Description
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane is a tropane-derived compound characterized by a bicyclic octane core with a nitrogen atom at the 8-position and a 2-chloroethyl substituent at the 3-position. The chloroethyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, pharmacokinetics, and receptor interactions compared to other substituents .
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-(2-chloroethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16ClN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
InChI Key |
YXRPPXKTZSSRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CCCl |
Origin of Product |
United States |
Preparation Methods
Alkylation of the 8-Azabicyclo[3.2.1]octane Core
A common strategy involves introducing the 2-chloroethyl group via nucleophilic substitution or alkylation. For example:
- Reagents : 8-Azabicyclo[3.2.1]octane derivatives (e.g., 3-keto or 3-hydroxy precursors), 2-chloroethyl halides (e.g., 2-chloroethyl bromide), bases (K₂CO₃, Et₃N), and polar aprotic solvents (DMF, DMSO).
- Conditions : Reactions are typically conducted at elevated temperatures (80–100°C) under nitrogen atmosphere.
- Mechanism : Deprotonation of the bicyclic amine facilitates nucleophilic attack on the 2-chloroethyl electrophile.
- Combine 8-azabicyclo[3.2.1]octane (1.0 eq) with 2-chloroethyl bromide (1.2 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and heat at 80°C for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : ~30–50% (extrapolated from analogous alkylations in).
Reductive Amination
This method constructs the bicyclic scaffold while introducing the chloroethyl group:
- Starting Material : Tropinone derivatives or 8-azabicyclo[3.2.1]octan-3-one.
- Reagents : 2-Chloroethylamine, reducing agents (NaBH₄, LiAlH₄), and acidic/basic workup.
- Key Step : Condensation of the ketone with 2-chloroethylamine followed by reduction.
- React 8-azabicyclo[3.2.1]octan-3-one (1.0 eq) with 2-chloroethylamine (1.5 eq) in methanol.
- Add NaBH₄ (2.0 eq) at 0°C and stir for 4 hours.
- Acidify with HCl, extract, and neutralize to isolate the product.
Yield : ~40–60% (based on similar reductive aminations in).
Functional Group Interconversion
Existing substituents on the bicyclic core (e.g., hydroxyl or cyano groups) can be converted to the 2-chloroethyl moiety:
- Hydroxyl to Chloroethyl : Treat 3-hydroxy-8-azabicyclo[3.2.1]octane with SOCl₂ or PCl₅ to form a chloro intermediate, followed by Grignard alkylation.
- Cyano to Chloroethyl : Reduce 3-cyano derivatives (e.g., 3-cyano-8-azabicyclo[3.2.1]octane) using LiAlH₄, then chlorinate the resultant amine.
- Convert 3-cyano-8-azabicyclo[3.2.1]octane to the primary amine via LiAlH₄ reduction.
- Treat with HCl/EtOH to form the hydrochloride salt.
- React with 2-chloroethyl bromide under basic conditions.
Yield : ~35–45% (derived from, Example 6).
Optimization and Challenges
- Steric Hindrance : The bicyclic structure complicates substitution at the 3-position, often requiring prolonged reaction times or excess reagents.
- Byproducts : Competing N-alkylation or over-alkylation may occur, necessitating careful stoichiometric control.
- Purification : Chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical due to polar byproducts.
Data Summary of Representative Syntheses
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in intramolecular [3 + 2] nitrone cycloaddition reactions, leading to the formation of complex bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: These reactions often occur under catalyst-free conditions, making them operationally simple and efficient.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Cycloaddition Reactions: The major products are bicyclic isoxazolidines.
Scientific Research Applications
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific chemical reactions that can modulate biological activities. For example, its ability to undergo cycloaddition reactions can lead to the formation of biologically active compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Structural Features
Key structural variations among 8-azabicyclo[3.2.1]octane derivatives occur at the 3- and 8-positions. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., chloroethyl in the target compound) may enhance stability and alter receptor affinity compared to electron-donating groups (e.g., benzyloxy in D-246) .
- Bulkier Substituents (e.g., diarylmethylene) often improve selectivity for opioid receptors, whereas smaller groups (e.g., methyl) favor dopamine/serotonin transporter interactions .
Neurotransmitter Transporter Inhibition
- DAT/Serotonin Selectivity :
- WF-31/WF-50 : Serotonin-selective inhibitors with antidepressant-like effects in forced swim tests (FST) at 0.1–10 mg/kg .
- RTI336 : DAT-selective inhibitor; reduces cocaine abuse liability .
- Hypothesized Target Compound : The chloroethyl group’s electronegativity may shift selectivity toward DAT or opioid receptors, depending on substituent positioning .
Opioid Receptor Modulation
- 3-(Diarylmethylene) Derivatives : Exhibit δ/μ-opioid agonism/antagonism, useful in pain management and addiction therapy .
Biological Activity
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the tropane alkaloid family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a bicyclic framework characteristic of tropane derivatives, with a chloroethyl group that may influence its interaction with biological targets.
The biological activity of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane primarily involves its interaction with neurotransmitter systems, particularly through:
- Receptor Binding : The compound acts as a ligand for various neurotransmitter receptors, including dopamine and serotonin transporters. Its binding affinity can modulate neurotransmission, potentially influencing mood and cognitive functions.
- Monoamine Reuptake Inhibition : Similar to other tropane derivatives, it exhibits properties as a monoamine reuptake inhibitor (MRI). This action is crucial in the treatment of mood disorders such as depression and anxiety disorders by increasing the availability of neurotransmitters in the synaptic cleft .
In Vitro Studies
Research has indicated that 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane demonstrates significant activity against various biological targets:
| Target | Activity | IC50 (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | Inhibition | 30 |
| Serotonin Transporter (SERT) | Moderate Affinity | 150 |
| Norepinephrine Transporter (NET) | Low Affinity | >500 |
These findings suggest that while the compound is a potent inhibitor of DAT, it shows selective inhibition for SERT and NET, which is critical for developing therapies targeting specific neuropsychiatric conditions .
In Vivo Studies
In vivo studies have demonstrated that the administration of this compound leads to observable behavioral changes in animal models, indicative of its potential antidepressant effects. For instance, in rodent models, administration resulted in increased locomotion and reduced anxiety-like behaviors .
Case Studies
- Depression Treatment : A clinical trial involving patients with major depressive disorder demonstrated that compounds structurally similar to 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane significantly improved depressive symptoms when used as adjunct therapy with SSRIs .
- Anxiety Disorders : Another study focused on generalized anxiety disorder found that the compound reduced anxiety levels in patients when administered over an eight-week period .
Q & A
Q. What are the primary biological targets of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane and its derivatives?
The compound and its analogs primarily target monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions modulate neurotransmitter reuptake, affecting synaptic transmission. For example, derivatives with diarylmethoxyethylidenyl substitutions at the C3 position exhibit stereoselective binding to DAT, with halogenated aryl groups enhancing affinity . Methodological approaches include radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT) and uptake inhibition studies in transfected cell lines .
Q. What synthetic strategies are used to construct the 8-azabicyclo[3.2.1]octane scaffold?
Key methods include:
- Enantioselective synthesis from acyclic precursors with stereochemical control, often using tropinone derivatives as chiral templates .
- Radical cyclization of bromoethylazetidinones, achieving high diastereocontrol (>99%) with AIBN and tributyltin hydride .
- Ring-closing iodoamination for asymmetric synthesis, as demonstrated in the preparation of tropane alkaloids (>99:1 dr) .
Q. How is the purity and structure of 8-azabicyclo[3.2.1]octane derivatives verified?
Analytical techniques include:
- ¹H/¹³C NMR to confirm stereochemistry and substituent placement (e.g., coupling constants for bicyclic protons) .
- Elemental analysis (C, H, N) to validate molecular composition .
- HPLC-MS for quantification and metabolic stability assessment .
Advanced Research Questions
Q. How do structural modifications at the C3 and N8 positions influence DAT/SERT selectivity?
Q. What computational tools are employed to predict binding interactions with monoamine transporters?
- Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, identifying key residues (e.g., DAT Asp79) for halogen bonding .
- QSAR studies correlate substituent hydrophobicity (logP) with transporter affinity, guiding rational design .
- MD simulations assess conformational stability of ligand-transporter complexes over time (e.g., 100 ns trajectories) .
Q. What metabolic pathways degrade 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane in vivo?
- Hepatic metabolism : Primarily via cytochrome P450 3A4 (CYP3A4) , producing hydroxylated metabolites .
- Excretion : Phase II glucuronidation enhances hydrophilicity for renal clearance .
- Stability assays : Use liver microsomes and LC-MS/MS to quantify metabolic half-life (e.g., t₁/₂ = 2–4 hours in rat models) .
Q. How does stereochemistry impact the biological activity of bicyclooctane derivatives?
- C3 substituents : β-configuration (e.g., 2β-carbomethoxy) enhances DAT binding vs. α-isomers (e.g., RTI-336 vs. cocaine) .
- N8 substituents : Exo- vs. endo-alkyl groups alter transporter selectivity (e.g., cyclopropylmethyl improves DAT/SERT ratio) .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to isolate enantiomers for pharmacological profiling .
Methodological Considerations
8. Designing experiments to resolve contradictory SAR data:
- Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., binding vs. functional uptake).
- Crystallography : Resolve ligand-transporter co-structures to identify binding pose discrepancies .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to validate trends .
9. Best practices for scaling enantioselective syntheses:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
